Probicromil Calcium

Description

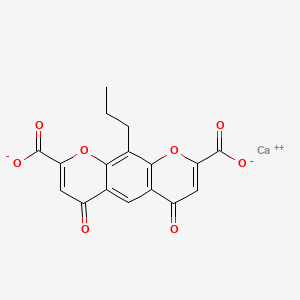

Probicromil Calcium (CAS: 58805-38-2 ; alternative CAS: 71144-97-3 ) is a mast cell stabilizer and anti-allergic agent used prophylactically to prevent allergic reactions. Its molecular formula is reported as C₁₇H₁₂O₈ or C₁₇H₁₀O₈·Ca when accounting for its calcium salt form . The compound features a benzo-dipyran backbone with carboxylate groups, structurally defined as calcium 4,6-dioxo-10-propyl-4H,6H-benzo[1,2-b:5,4-b']dipyran-2,8-dicarboxylate . It acts by inhibiting mast cell degranulation, thereby preventing histamine release . Regulatory agencies, including the FDA, classify it under Unique Ingredient Identifier 0U434950BU .

Properties

CAS No. |

71144-97-3 |

|---|---|

Molecular Formula |

C17H10CaO8 |

Molecular Weight |

382.3 g/mol |

IUPAC Name |

calcium;4,6-dioxo-10-propylpyrano[3,2-g]chromene-2,8-dicarboxylate |

InChI |

InChI=1S/C17H12O8.Ca/c1-2-3-7-14-8(10(18)5-12(24-14)16(20)21)4-9-11(19)6-13(17(22)23)25-15(7)9;/h4-6H,2-3H2,1H3,(H,20,21)(H,22,23);/q;+2/p-2 |

InChI Key |

BTHYDDWGEVSYPS-UHFFFAOYSA-L |

Canonical SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(O2)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Probicromil Calcium typically involves the reaction of its organic precursor with calcium ions. The organic precursor is often a complex molecule with multiple functional groups that can interact with calcium ions to form the final compound. The reaction conditions usually include a controlled environment with specific temperatures and pH levels to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in a usable form. The use of advanced equipment and techniques ensures the consistency and quality of the compound produced on an industrial scale.

Chemical Reactions Analysis

Acid-Base Reactions

Calcium salts often react with acids to form corresponding calcium salts, water, and gases. For example:

This neutralization behavior is critical in applications like antacids .

Precipitation Reactions

Calcium ions form insoluble precipitates with carbonate, sulfate, or oxalate ions under specific conditions. For instance:

Precipitation is pH-dependent and influenced by ion concentration .

Thermal Decomposition

Calcium carbonate decomposes at high temperatures:

Such reactions are foundational in industrial processes like cement production .

Redox Reactions

Elemental calcium reacts vigorously with water or acids, releasing hydrogen gas:

Reactivity decreases with passivation layers in air .

Gaps and Recommendations

-

Specialized Databases : Probicromil Calcium may require consultation of pharmaceutical or patent databases (e.g., PubMed, Google Patents) for synthesis or degradation pathways.

-

Experimental Studies : Published studies on this compound’s stability, hydrolysis, or photolysis are necessary to document its specific reactions.

-

Structural Analysis : The compound’s reactivity likely depends on its molecular structure, particularly the coordination of calcium with organic ligands like cromoglicate.

Scientific Research Applications

Probicromil Calcium has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: this compound is explored for its therapeutic potential in treating certain medical conditions.

Industry: The compound is used in the production of specialized materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Probicromil Calcium involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Properties of Probicromil Calcium and Comparators

Mechanistic Differences

This compound : Prevents allergic responses by stabilizing mast cells, inhibiting histamine release before it occurs .

Carebastine/Ebastine : Block histamine’s action after release by antagonizing H₁ receptors .

Dobesilate Calcium : Reduces vascular permeability via unclear mechanisms, unrelated to histamine pathways .

Pharmacokinetic and Clinical Profiles

Table 2: Pharmacokinetic and Clinical Data

Structural Analysis

- This compound : Features a fused benzo-dipyran ring with propyl and carboxylate substituents, enabling calcium chelation .

- Carebastine/Ebastine : Linear structures with piperidine/phenyl groups, optimized for H₁ receptor binding .

- Dobesilate Calcium : Contains sulfonate and benzene rings, targeting vascular endothelium .

Figure 1: Structural Comparison

(Note: Adapted from chemical descriptors in )

- This compound : Rigid, planar structure with calcium coordination.

- Carebastine/Ebastine : Flexible side chains for receptor penetration.

- Dobesilate Calcium : Polar sulfonate groups enhancing solubility.

Research Findings and Limitations

This compound demonstrates superior prophylactic utility but lacks acute efficacy .

Carebastine/Ebastine show rapid symptom relief but carry sedation risks due to CNS penetration .

Dobesilate Calcium ’s mechanism remains poorly understood, limiting its therapeutic adoption .

Q & A

Q. How can the PICO framework (Population, Intervention, Comparison, Outcome) structure clinical trial designs for this compound?

- Methodological Answer :

- Population : Adults with moderate-severe allergic rhinitis.

- Intervention : this compound (e.g., 10 mg nasal spray BID).

- Comparison : Placebo or active comparator (e.g., intranasal corticosteroids).

- Outcome : Reduction in symptom scores (e.g., TNSS) at 12 weeks.

- Use block randomization and double-blinding to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.